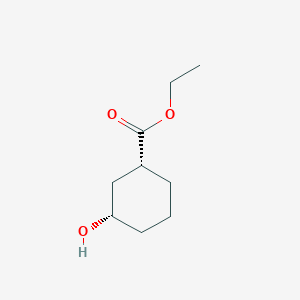

ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate is an organic compound with a cyclohexane ring structure It features a hydroxyl group (-OH) and an ethyl ester group (-COOCH2CH3) attached to the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,3S)-3-hydroxycyclohexanone.

Esterification: The hydroxyl group of (1R,3S)-3-hydroxycyclohexanone is then esterified using ethyl chloroformate in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products

Oxidation: Forms ethyl (1R,3S)-3-oxocyclohexanecarboxylate.

Reduction: Forms ethyl (1R,3S)-3-hydroxycyclohexanemethanol.

Substitution: Forms ethyl (1R,3S)-3-chlorocyclohexanecarboxylate.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate has been identified as a valuable intermediate in the synthesis of bioactive compounds. Its structural features allow it to serve as a scaffold for developing inhibitors targeting various biological pathways.

- DGAT1 Inhibitors : Research has highlighted its potential in developing Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. These inhibitors are significant in managing lipid metabolism disorders . For instance, compounds derived from similar structures have shown efficacy in reducing triglyceride levels in animal models.

Biochemical Studies

The compound has been utilized in studies investigating enzyme interactions and metabolic pathways. For example, it serves as a substrate for specific dehydrogenases that play roles in microbial metabolism . Understanding these interactions can lead to insights into metabolic engineering and biocatalysis.

Pharmaceutical Development

This compound is being explored for its potential therapeutic applications. Its derivatives have been studied for their effects on weight management and lipid profiles in preclinical models . The ability to modify the compound's structure can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Development of DGAT1 Inhibitors

A series of compounds based on this compound were tested for their ability to inhibit DGAT1. The study demonstrated that modifications to the cyclohexane ring could enhance selectivity and potency against target enzymes involved in lipid metabolism. Results indicated significant reductions in triglyceride levels during lipid tolerance tests conducted on mouse models .

Case Study 2: Enzymatic Synthesis Approaches

Research into enzymatic synthesis methods revealed that using specific hydrolases could yield high-purity enantiomers of this compound. This approach not only improves yield but also reduces the environmental impact compared to traditional synthetic routes .

Mécanisme D'action

The mechanism of action of ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological pathways.

Comparaison Avec Des Composés Similaires

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate can be compared with similar compounds such as:

Ethyl (1R,3R)-3-hydroxycyclohexanecarboxylate: Differing in stereochemistry, which can affect its reactivity and interactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Ethyl (1R,3S)-3-oxocyclohexanecarboxylate: An oxidized form, which has different reactivity and applications.

Activité Biologique

Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate is an organic compound with significant biological activity, particularly due to its stereochemical configuration. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and enzyme catalysis.

- IUPAC Name : Ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

- CAS Number : 1821824-32-1

- Molecular Formula : C9H16O3

- Molecular Weight : 172.22 g/mol

- Purity : 97% .

The biological activity of this compound is largely attributed to its interaction with specific enzymes. The hydroxyl and ester functional groups can form hydrogen bonds and other interactions that influence the compound's reactivity and binding affinity. The stereochemistry plays a crucial role in determining how the compound interacts with various biological targets.

Enzyme Interactions

This compound has been investigated for its potential role as a substrate in enzyme-catalyzed reactions. The compound's structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme specificity and catalytic mechanisms .

Pharmacological Potential

Research indicates that this compound could play a role in the development of chiral pharmaceuticals. Its ability to act as a chiral building block allows for the synthesis of complex organic molecules with potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | 1R, 3S | Enzyme substrate; chiral drug synthesis |

| Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate | 1S, 3R | Different reactivity; less studied |

| Ethyl 3-hydroxycyclopentanecarboxylate | N/A | Smaller ring; altered flexibility |

Study 1: Enzyme-Catalyzed Reactions

A study focused on the use of this compound as a substrate for enzyme-catalyzed reactions demonstrated its effectiveness in producing various derivatives that could have pharmaceutical relevance. The results indicated that the compound's stereochemistry significantly influenced enzyme specificity and product formation .

Study 2: Synthesis of Chiral Drugs

Research conducted on the synthesis of chiral drugs utilizing this compound revealed its potential as a key intermediate in the production of biologically active compounds. The study highlighted the importance of the hydroxyl group in enhancing the reactivity of the compound during synthetic pathways .

Propriétés

IUPAC Name |

ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.